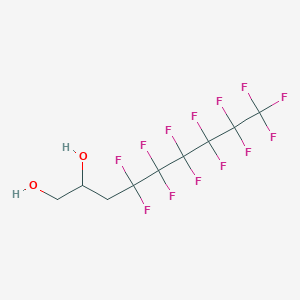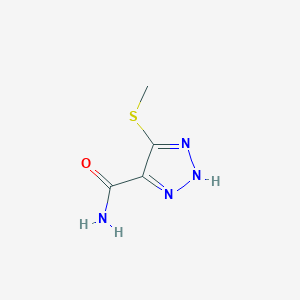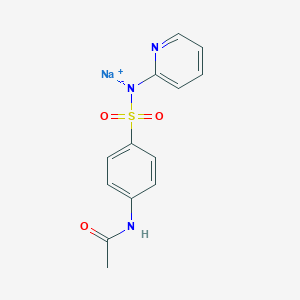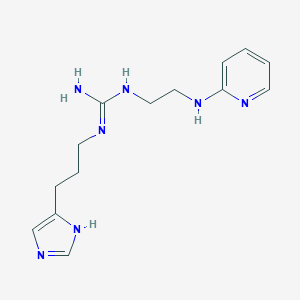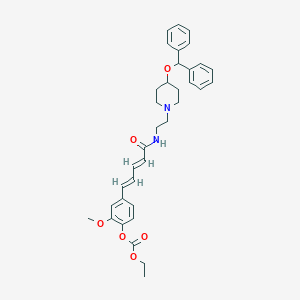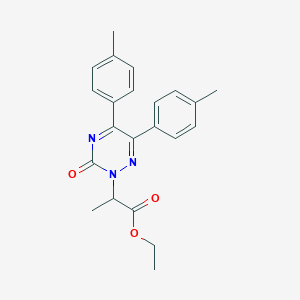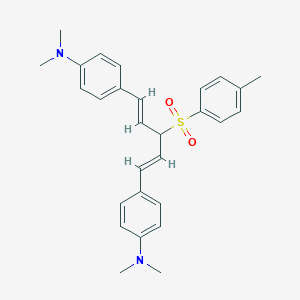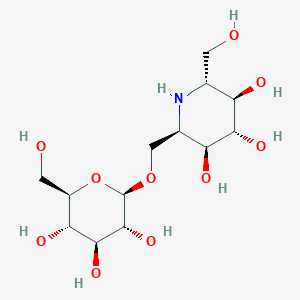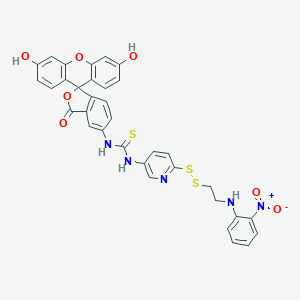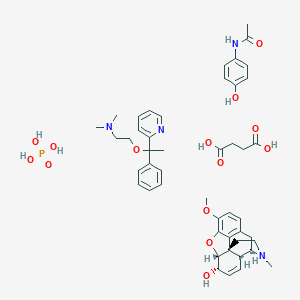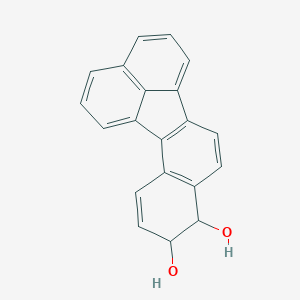
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene
Vue d'ensemble
Description
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is a chemical compound with the molecular formula C20H14O2 . It is a metabolite of benzo(j)fluoranthene and has been identified as a mutagenic dihydrodiol .
Synthesis Analysis
The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves several key steps. The Wittig reaction of acenaphthenequinone with (3-methoxyphenethyl)triphenylphosphonium bromide and the cyclization-dehydration of the intermediate forms 10-methoxybenzo[j]fluoranthene exclusively . The reduction of the appropriate quinone with potassium borohydride affords the desired dihydrodiol .Molecular Structure Analysis
The molecular structure of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is represented by the molecular formula C20H14O2 . More detailed structural information can be found in databases like PubChem .Applications De Recherche Scientifique
DNA Adducts and Carcinogenic Properties : Benzo[b]fluoranthene, a related compound, has been shown to cause DNA adducts and increased sister chromatid exchanges in rats, suggesting potential carcinogenic properties. This characteristic is essential for understanding the biological impact and health risks associated with these compounds (Ross et al., 1992).
Optical Waveguide Behavior : Derivatives of Dialkoxybenzo[j]fluoranthene have demonstrated excellent optical waveguide behavior due to their large Stokes shifts and high crystallinity, indicating potential applications in optical fiber technology (Li et al., 2015).
Tumorigenic Activity : Studies have shown that B[j]F and its dihydrodiols can induce pulmonary tumors in newborn mice. Trans-9,10-dihydro-9,10-dihydroxy-B[j]F exhibited less tumorigenic activity, highlighting the variable cancer-causing potential of these compounds (LaVoie et al., 1994).
Tumor-Initiating Activity : Studies involving mouse skin have indicated that both phenolic dihydrodiols of benzo[b]fluoranthene exhibit tumor-initiating activity. This finding is vital for understanding the carcinogenic potential of these compounds (Weyand et al., 1993).
Synthesis Techniques : Research has also focused on the synthesis of compounds like 3,8-dimethoxy-10,11-dihydrobenzo[j]fluoranthen-12-ones, indicating the chemical interest in manipulating these structures for various applications (Chang et al., 2012).
Metabolic Pathways and Mutagenicity : Benzo[j]fluoranthene's metabolism to dihydrodiols has been identified as a pathway for activating it to mutagens for certain bacteria, providing insights into its mutagenic and potentially carcinogenic pathways (LaVoie et al., 1980).
Photophysical Properties : The introduction of various functional groups into benzo[k]fluoranthene imide derivatives has been shown to significantly affect their photophysical and electrochemical properties, indicating potential applications in light-emitting devices (Fabrizio et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGGAYWYOQVIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905387 | |
| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |
CAS RN |
100333-37-7 | |
| Record name | 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



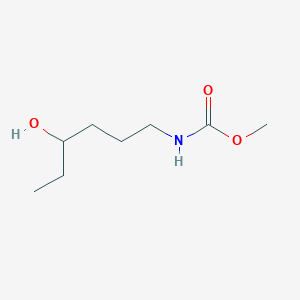
![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)
